5-chloro-2-(ethylsulfanyl)-N'-(phenylcarbonyl)pyrimidine-4-carbohydrazide
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Overview
Description
5-chloro-2-(ethylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazide is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, an ethylsulfanyl group, and a phenylcarbonyl group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution using ethylthiol in the presence of a base like sodium hydride (NaH).
Attachment of the Phenylcarbonyl Group: The phenylcarbonyl group can be attached through an acylation reaction using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Carbohydrazide: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The phenylcarbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Amines, thiols, bases like NaOH or K₂CO₃
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-(ethylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although specific applications would require extensive pharmacological studies.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(methylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazide
- 5-chloro-2-(ethylsulfanyl)-N’-(benzylcarbonyl)pyrimidine-4-carbohydrazide
- 5-chloro-2-(ethylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazone
Uniqueness
The uniqueness of 5-chloro-2-(ethylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a unique candidate for various applications.
Properties
Molecular Formula |
C14H13ClN4O2S |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
N'-benzoyl-5-chloro-2-ethylsulfanylpyrimidine-4-carbohydrazide |
InChI |
InChI=1S/C14H13ClN4O2S/c1-2-22-14-16-8-10(15)11(17-14)13(21)19-18-12(20)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
UAMADKMAAHFINC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NNC(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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